4-(Difluoromethyl)-2-fluoro-3-methoxybenzoic acid
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Overview
Description
4-(Difluoromethyl)-2-fluoro-3-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with difluoromethyl, fluoro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-fluoro-3-methoxybenzoic acid typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For instance, difluoromethylation of aromatic compounds can be achieved using difluorocarbene precursors under mild conditions . The reaction conditions often involve the use of metal-based catalysts and can be performed in both stoichiometric and catalytic modes .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods. The use of novel non-ozone depleting difluorocarbene reagents has streamlined the production process, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-fluoro-3-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aromatic ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the aromatic ring .
Scientific Research Applications
4-(Difluoromethyl)-2-fluoro-3-methoxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-fluoro-3-methoxybenzoic acid involves its interaction with molecular targets through hydrogen bonding and other interactions. The difluoromethyl group acts as a lipophilic hydrogen bond donor, which can influence the compound’s binding to proteins and other biomolecules . This interaction can modulate the activity of enzymes and other molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated aromatic acids, such as:
- 4-(Difluoromethyl)-benzoic acid
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 3-Methoxy-4-(trifluoromethyl)benzoic acid
Uniqueness
4-(Difluoromethyl)-2-fluoro-3-methoxybenzoic acid is unique due to the specific combination of substituents on the aromatic ring. The presence of both difluoromethyl and fluoro groups enhances its reactivity and stability compared to similar compounds .
Properties
IUPAC Name |
4-(difluoromethyl)-2-fluoro-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-7-5(8(11)12)3-2-4(6(7)10)9(13)14/h2-3,8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDQAWAIFDEQIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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